molecular formula C2H2BLi B14354609 CID 71330138 CAS No. 93895-32-0

CID 71330138

Cat. No.: B14354609
CAS No.: 93895-32-0
M. Wt: 43.8 g/mol
InChI Key: PYZVSZAXQHYJSK-UHFFFAOYSA-N
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Description

CID 71330138 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For example, CID entries often feature mass spectrometry (MS) data, chromatographic profiles (e.g., GC-MS total ion chromatograms as shown in Figure 1C of ), and collision-induced dissociation (CID) fragmentation patterns used for structural elucidation . This compound’s entry likely aligns with these standards, providing researchers with essential cheminformatics data for applications in drug discovery, metabolomics, or environmental exposure studies .

Properties

CAS No.

93895-32-0

Molecular Formula

C2H2BLi

Molecular Weight

43.8 g/mol

InChI

InChI=1S/C2H2B.Li/c1-2-3-1;/h1-2H;/q-1;+1

InChI Key

PYZVSZAXQHYJSK-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-]1C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of a compound typically involves several synthetic routes and reaction conditions. These can include:

    Condensation Reactions: Combining two molecules to form a larger molecule with the loss of a small molecule such as water.

    Oxidation and Reduction Reactions: Changing the oxidation state of the compound to introduce or remove functional groups.

    Substitution Reactions: Replacing one functional group with another.

Industrial Production Methods

Industrial production methods often involve scaling up laboratory procedures to produce the compound in larger quantities. This can include:

    Batch Processing: Producing the compound in discrete batches.

    Continuous Processing: Producing the compound in a continuous flow system.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Adding oxygen or removing hydrogen.

    Reduction: Adding hydrogen or removing oxygen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions can include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.

Scientific Research Applications

The compound can have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in chemical synthesis.

    Biology: Studied for its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of a compound involves the molecular targets and pathways it affects. This can include:

    Binding to Receptors: Interacting with specific receptors on cells to produce a biological effect.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting the signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 71330138 with structurally or functionally analogous compounds requires cross-referencing PubChem data and research methodologies. Below is a synthesis of relevant evidence-based comparisons:

Structural Analogues

  • Taurocholic Acid (CID 6675) and DHEAS (CID 12594): These bile acid derivatives, studied in substrate specificity research (), share sulfated or conjugated steroid backbones. Unlike this compound (assuming a non-steroidal structure), these compounds exhibit polar moieties that enhance solubility and receptor binding, critical for hepatic and intestinal transport .
  • Colchicine (CID 6167) : A tropolone alkaloid with anti-inflammatory properties (). While structurally distinct from this compound, colchicine’s use in network pharmacology highlights the importance of CID entries in mapping compound-target interactions .

Functional Analogues

  • Nrf2 Inhibitors (e.g., CID 46907796) : identifies CID 46907796 as part of a class of Nrf2 inhibitors. Functional analogues like this are compared based on inhibitory concentration (IC50 values) and binding affinity. For instance, CID 46907796 has an IC50 of 4.908 μM, a metric that could contextualize this compound’s potency if similar data were available .
  • Their logP values and hydroxyl group positioning influence bioavailability—a parameter often contrasted in cheminformatics analyses .

Analytical Comparisons

  • CID vs. ETD Fragmentation in MS/MS: While this compound’s fragmentation pattern is unspecified, systematically compares CID (collision-induced dissociation) and ETD (electron-transfer dissociation) for protein ubiquitination analysis. For small molecules like this compound, CID-MS/MS is preferred for generating diagnostic fragment ions, whereas ETD is more suited for post-translational modifications .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound (CID) Molecular Weight (g/mol) Key Functional Groups Biological Activity Key Reference
This compound Data Unavailable Unspecified Hypothesized via PubChem
Taurocholic Acid (6675) 515.63 Sulfated steroid Bile acid transport
Colchicine (6167) 399.44 Tropolone alkaloid Anti-inflammatory
CID 46907796 Data Unavailable Nrf2-binding scaffold Nrf2 inhibition (IC50: 4.9 μM)

Table 2: Analytical Techniques for Compound Characterization

Technique Application to this compound Advantages Limitations
CID-MS/MS Structural elucidation High sensitivity for small molecules Limited for large biomolecules
GC-MS Volatility and purity assessment Reproducible quantitation Requires derivatization
LC-ESI-MS Polar compound analysis Compatible with complex mixtures Lower resolution than HPLC

Research Findings and Limitations

  • Pharmacological Context: , and 17 highlight "CID" as chemotherapy-induced diarrhea (a distinct context from the compound this compound). This underscores the need for precise terminology in cross-disciplinary research .
  • Cheminformatics Gaps : The absence of explicit data on this compound in the provided evidence limits direct comparisons. Future studies should integrate PubChem’s API (Application Programming Interface) for real-time data retrieval and meta-analyses .

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